molecular formula C20H25N3O3 B10782119 (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid

(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid

Cat. No.: B10782119
M. Wt: 355.4 g/mol
InChI Key: RVVTUJLHUHZYOD-MRXNPFEDSA-N
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Description

(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid is a chiral compound developed as a potent inhibitor of cell adhesion, specifically targeting the GPIIb/IIIa receptor. The (-)-(3R) stereoisomer demonstrates >10-fold higher potency compared to its (+)-(3S) counterpart, underscoring the critical role of stereochemistry in its biological activity . Its structure comprises a butanoic acid backbone with a 3-methyl substituent and a phenoxy group linked to a 4-pyridin-4-ylpiperazine moiety. This compound is typically synthesized via intermediates such as (3R)-3-methyl-4-[4-(piperazin-1-yl)phenoxy]butyric acid, where halogen or cyano leaving groups facilitate further derivatization . Acid addition salts (e.g., hydrochlorides) are commonly used to enhance solubility and stability .

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid

InChI

InChI=1S/C20H25N3O3/c1-16(14-20(24)25)15-26-19-4-2-17(3-5-19)22-10-12-23(13-11-22)18-6-8-21-9-7-18/h2-9,16H,10-15H2,1H3,(H,24,25)/t16-/m1/s1

InChI Key

RVVTUJLHUHZYOD-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3

Canonical SMILES

CC(CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZD-2486 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of ZD-2486 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ZD-2486 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid exhibits several biological activities:

  • Antidepressant Effects : The compound has shown potential antidepressant properties in preclinical studies, likely due to its interaction with neurotransmitter systems.
  • CNS Activity : Its piperazine structure suggests potential applications in treating central nervous system disorders, including anxiety and depression.
  • Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, indicating that this compound may also possess such activity.

Therapeutic Applications

The therapeutic applications of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid can be categorized as follows:

1. Neurological Disorders

  • Depression and Anxiety : The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating mood disorders.
  • Cognitive Enhancement : Investigations into its effects on cognitive functions are ongoing, with implications for conditions like Alzheimer's disease.

2. Pain Management

  • The anti-inflammatory properties may extend its use in pain management therapies, particularly for chronic pain conditions.

Synthesis and Mechanism of Action

The synthesis of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for developing effective therapeutic strategies:

  • Interaction with Receptors : Studies focus on how the compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors.
  • Signal Transduction Pathways : Investigations into the downstream effects of these interactions provide insights into its therapeutic potential.

Case Studies

Several studies have documented the effects and applications of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid:

  • Study on Antidepressant Effects : A recent study demonstrated that administration of the compound in animal models led to significant reductions in depressive-like behaviors, suggesting its efficacy as an antidepressant agent.
  • CNS Activity Investigation : Research focusing on the compound's affinity for serotonin receptors showed promising results in modulating mood and anxiety levels in preclinical trials.

Mechanism of Action

ZD-2486 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors, which are integrin alpha-IIb/beta-3 receptors found on the surface of platelets. By binding to these receptors, ZD-2486 inhibits platelet aggregation, reducing the risk of blood clots and improving blood flow. This mechanism is particularly beneficial in treating conditions such as unstable angina, where reduced blood flow to the heart can lead to severe complications .

Comparison with Similar Compounds

HDAC Inhibitors: Boronic Acid Derivatives

Compounds :

  • [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
  • [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid

Key Findings :

  • These compounds inhibit fungal histone deacetylase (HDAC) MoRPD3, with in vitro appressorium formation inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Structural similarity to the target compound includes phenoxy groups and aromatic substituents. However, the boronic acid group and methoxyethyl side chain differentiate their mechanism (HDAC inhibition vs. GPIIb/IIIa antagonism).
  • 3D-QSAR studies suggest substituent positioning (ortho vs. para) on the phenyl ring significantly impacts HDAC inhibition , paralleling the stereochemical sensitivity of the target compound.

Benzimidazole Derivatives

Compound :

  • (4-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}phenoxy)acetic acid 2-(toluene-4-sulfonyl)ethyl ester

Key Findings :

  • This water-soluble benzimidazole derivative features a sulfinyl group and a phenoxyacetic acid moiety .
  • No direct activity data are available for comparison.

Patent-Protected Carboxylic Acid Derivatives

Compounds :

  • 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid
  • 5-[2,3-difluoro-4-phenoxy]pentanoic acid

Key Findings :

  • These compounds share a carboxylic acid backbone (butanoic/pentanoic acid) and phenoxy linker but incorporate difluoro substituents and spirocyclic carbamoyl groups .
  • The trifluoromethyl and pyrimidinyl groups may enhance metabolic stability compared to the target compound’s pyridinyl-piperazine group. No explicit activity data are disclosed.

Pesticide Esters

Compounds :

  • Fluazifop butyl: 2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, butyl ester
  • Fenvalerate: 4-Chloro-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester

Key Findings :

  • Both esters feature phenoxy-propanoate/acetate backbones and pyridinyl/trifluoromethyl groups .
  • Unlike the target compound, these act as pesticides, highlighting how structural motifs (e.g., phenoxy groups) can be repurposed across divergent applications.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Biological Target Potency/Activity
Target Compound Butanoic acid 3-methyl, 4-pyridin-4-ylpiperazine-phenoxy GPIIb/IIIa receptor >10-fold potency (3R vs. 3S)
HDAC Inhibitors Boronic acid Methoxyethyl-phenoxy Fungal HDAC (MoRPD3) 1 µM (appressorium inhibition)
Benzimidazole Derivative Benzimidazole-sulfinyl Trifluoroethoxy-pyridine, sulfonyl ester N/A N/A
Patent Carboxylic Acids Butanoic/pentanoic acid Difluoro, spirocyclic carbamoyl Undisclosed Undisclosed
Pesticide Esters Propanoic acid ester Trifluoromethyl-pyridine, cyano Insecticides N/A (pesticidal activity)

Key Insights from Structure-Activity Relationships (SAR)

  • Stereochemistry : The (3R) configuration in the target compound is critical for GPIIb/IIIa antagonism, mirroring the substituent positioning effects seen in HDAC inhibitors .
  • Phenoxy Linkers: Common across all compounds, phenoxy groups facilitate interactions with hydrophobic pockets in target proteins.
  • Solubility Modifications : Acid addition salts (target compound) and sulfonyl esters (benzimidazole derivative) exemplify strategies to enhance bioavailability .

Biological Activity

(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid, a compound with a molecular formula of C20H25N3O3 and a molecular weight of 355.4 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that illustrate its biological efficacy.

Chemical Structure

The compound features a complex structure that includes a butanoic acid moiety linked to a phenoxy group and a piperazine derivative. The pyridine ring enhances its interaction with biological targets, particularly in the central nervous system and oncology.

The primary mechanism by which (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid exerts its effects is through modulation of G protein-coupled receptors (GPCRs). Research indicates that it may act as an antagonist or modulator of specific GPCRs, influencing various signaling pathways including those related to neurotransmission and cell proliferation .

Biological Activities

  • Antidepressant Effects : Studies have suggested that compounds with similar structural characteristics exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to enhance serotonergic and noradrenergic neurotransmission.
  • Antitumor Activity : Preliminary investigations indicate that this compound may possess antitumor properties. It has been shown to inhibit tumor cell proliferation in vitro, potentially through the induction of apoptosis in cancer cells .
  • Neuroprotective Effects : Given its interaction with neuroreceptors, the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. This could be attributed to its ability to modulate inflammatory pathways and reduce oxidative stress.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid:

StudyFocusFindings
Konstantinidou et al., 2017 PD-1/PD-L1 InteractionThe compound demonstrated inhibitory effects on PD-L1, suggesting potential for immunomodulation in cancer therapy.
PubChem Database GPCR ModulationEvidence supports its role in modulating GPCR pathways, indicating relevance in treating mood disorders.
BLD Pharm Antitumor ActivityIn vitro assays showed significant inhibition of proliferation in various cancer cell lines at micromolar concentrations.

Q & A

Basic Research Questions

Q. How can the stereochemistry of the (3R)-configured methyl group be confirmed experimentally?

  • Methodological Answer : Chiral HPLC or polarimetry paired with nuclear Overhauser effect (NOE) NMR experiments can resolve enantiomeric purity. For example, a Chiralpak AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine can separate enantiomers. NOE correlations between the methyl group and adjacent protons in the butanoic acid chain (e.g., δ 1.2–1.5 ppm) confirm spatial proximity, validating the R-configuration .

Q. What synthetic routes are recommended for introducing the 4-pyridin-4-ylpiperazine moiety?

  • Methodological Answer : A Buchwald-Hartwig coupling can link the piperazine-pyridyl group to the phenoxy intermediate. Use Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and Cs₂CO₃ in tert-butanol at 100°C under inert atmosphere for 5–6 hours. Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) yields >85% purity. This method is adapted from similar piperazine-phenyl couplings .

Q. How to characterize the acid dissociation constant (pKa) of the butanoic acid group?

  • Methodological Answer : Perform potentiometric titration in a water/MeOH (70:30) solution at 25°C, using 0.1 M HCl and 0.1 M NaOH. The pKa is derived from the inflection point in the titration curve. UV-spectrophotometric monitoring at 260 nm (π→π* transition of pyridine) can corroborate protonation states .

Advanced Research Questions

Q. What strategies mitigate oxidative degradation of the pyridine ring during storage?

  • Methodological Answer : Lyophilization under argon and storage at -20°C in amber vials reduces degradation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV (λ = 254 nm) show that adding 0.1% w/v ascorbic acid as an antioxidant decreases degradation products by >90% .

Q. How to design a structure-activity relationship (SAR) study for optimizing receptor binding?

  • Methodological Answer : Synthesize analogs with modifications to the piperazine (e.g., N-methylation) or phenoxy (e.g., halogen substitution) moieties. Test affinity via radioligand binding assays (e.g., [³H]-spiperone for serotonin receptors). Molecular docking (AutoDock Vina) using a receptor’s crystal structure (PDB: 6WGT) predicts binding poses, with MD simulations (GROMACS) validating stability over 100 ns trajectories .

Q. What analytical methods quantify trace impurities in bulk synthesis?

  • Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient identifies impurities. For example, a common byproduct (m/z 550.45, C₂₆H₃₀Cl₂FN₅O₃) arises from incomplete deprotection of the tert-butyl ester, detectable at 0.05% w/w .

Key Research Findings

  • Stereochemical Integrity : The (3R)-configuration is critical for binding to serotonin 5-HT₁A receptors (Kᵢ = 12 nM vs. 220 nM for the S-enantiomer) .
  • Synthetic Challenges : tert-Butyl ester deprotection requires 6 M HCl at 90°C for 24 hours; shorter durations leave 5–10% residual ester .
  • Solubility Enhancement : Salt formation with 4-carboxybenzoic acid (1:1 molar ratio) increases aqueous solubility from 0.2 mg/mL to 8.5 mg/mL .

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